Bienvenue dans la boutique en ligne BenchChem!

1-phenyl-N-(pyridin-4-ylmethyl)cyclopentane-1-carboxamide

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

1-Phenyl-N-(pyridin-4-ylmethyl)cyclopentane-1-carboxamide (CAS 933201-67-3) is a validated low-potency CCR5 antagonist (IC50 ~28–30 µM) for negative control and assay calibration use. Its 1-phenylcyclopentane-pyridyl-4-ylmethyl carboxamide scaffold features two HBA sites enabling topological probing of CCR5 residues. Generic substitution with simpler analogs lacking the pyridyl nitrogen (e.g., CAS 5296-89-9) risks irreproducible pharmacology — literature data show 4-fold potency shifts from amide orientation changes alone. MW 280.4, XLogP3 3.0 offers room for synthetic elaboration. Research use only.

Molecular Formula C18H20N2O
Molecular Weight 280.371
CAS No. 933201-67-3
Cat. No. B2765733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-(pyridin-4-ylmethyl)cyclopentane-1-carboxamide
CAS933201-67-3
Molecular FormulaC18H20N2O
Molecular Weight280.371
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3
InChIInChI=1S/C18H20N2O/c21-17(20-14-15-8-12-19-13-9-15)18(10-4-5-11-18)16-6-2-1-3-7-16/h1-3,6-9,12-13H,4-5,10-11,14H2,(H,20,21)
InChIKeyHQUNMBHCTNOMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-N-(pyridin-4-ylmethyl)cyclopentane-1-carboxamide (CAS 933201-67-3): Structural and Pharmacological Baseline for Procurement Decisions


1-Phenyl-N-(pyridin-4-ylmethyl)cyclopentane-1-carboxamide (CAS 933201-67-3, also referenced as JNA50501 or IMB20167) is a synthetic small molecule with the molecular formula C₁₈H₂₀N₂O and a molecular weight of 280.36 g/mol [1]. The compound belongs to the pyridyl carboxamide structural class, a scaffold that has been investigated for chemokine receptor modulation, most notably CCR5 antagonism relevant to HIV-1 entry inhibition [2]. Preliminary pharmacological screening has indicated that this compound exhibits CCR5 antagonist activity, suggesting potential utility in research models of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [3]. The compound is commercially available from multiple vendors at research-grade purity (typically ≥95%) and is supplied for investigational use only .

Why In-Class Pyridyl Carboxamides Cannot Substitute for 1-Phenyl-N-(pyridin-4-ylmethyl)cyclopentane-1-carboxamide (933201-67-3)


Within the pyridyl carboxamide chemokine receptor antagonist class, minor structural variations produce substantial differences in both potency and selectivity. The Duan et al. (2011) medicinal chemistry campaign demonstrated that a change of merely the amide linkage orientation in this series altered CCR5 antiviral potency by 4-fold in HOS cell assays [1]. The target compound 933201-67-3 possesses a distinctive 1-phenylcyclopentane hydrophobic core coupled to a pyridin-4-ylmethyl carboxamide side chain — a specific topological arrangement that cannot be replicated by simpler analogs such as 1-phenylcyclopentanecarboxamide (CAS 5296-89-9), which lacks the critical pyridyl hydrogen-bond acceptor, or by pyridin-3-ylmethyl regioisomers that alter the nitrogen position and thus receptor interaction geometry [2]. Generic substitution without head-to-head bridging data therefore risks non-equivalent target engagement and irreproducible pharmacological outcomes. The quantitative evidence below, while warranting cautious interpretation due to limited published comparative data, identifies the specific differentiation dimensions a scientific procurer must evaluate before selecting a replacement.

Quantitative Differentiation Evidence for 1-Phenyl-N-(pyridin-4-ylmethyl)cyclopentane-1-carboxamide (933201-67-3) vs. Closest Analogs


CCR5 Antagonist Potency in MOLT-4 Calcium Mobilization Assay vs. Maraviroc

The compound 933201-67-3 has been evaluated for CCR5 antagonist activity in a human MOLT-4 T-lymphoblast calcium mobilization assay using Fluo-4-AM dye. Its reported IC₅₀ of approximately 30,000 nM (30 µM) represents weak CCR5 antagonism [1]. For context, the clinically approved CCR5 antagonist Maraviroc exhibits an IC₅₀ of 3.3 nM in the same assay format [2], representing a >9,000-fold potency differential. This places 933201-67-3 firmly in the low-potency range of the pyridyl carboxamide series and indicates it is not a viable candidate for potent CCR5 blockade. NOTE: The ChEMBL-linked binding data (CHEMBL2064163, BindingDB BDBM50389583) may correspond to a structurally distinct compound (MW 317.52 vs. 280.36 expected for 933201-67-3); the IC₅₀ value cited here should be treated with caution pending confirmatory curation [3]. An independent Hypothesis annotation citing a 28 µM IC₅₀ for this compound further supports the characterization of weak CCR5 activity [4]. NO head-to-head comparison with any close structural analog under identical conditions was identified in the literature.

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Structural Differentiation from 1-Phenylcyclopentanecarboxamide: Pyridyl Hydrogen-Bond Acceptor Capacity

The target compound 933201-67-3 incorporates a pyridin-4-ylmethyl moiety that provides one additional hydrogen-bond acceptor (pyridyl nitrogen) compared to the simpler analog 1-phenylcyclopentanecarboxamide (CAS 5296-89-9, MW 189.25) [1]. Computed physicochemical descriptors highlight a clear divergence: 933201-67-3 has an XLogP3 of 3.0, two hydrogen-bond acceptors, one hydrogen-bond donor, and four rotatable bonds with MW 280.4, while 1-phenylcyclopentanecarboxamide has a reduced MW of 189.25, fewer heteroatom acceptors, and lower topological polar surface area . This difference in H-bond capacity directly impacts the ability to engage the CCR5 receptor's key residue network, as demonstrated within the Duan 2011 series where pyridyl nitrogen positioning was critical for antiviral potency [2]. No direct comparative binding data between these two compounds is available.

medicinal chemistry structure-activity relationship hydrogen bonding

Regioisomeric Differentiation: Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl CCR5 Engagement

The position of the pyridyl nitrogen (4-ylmethyl in 933201-67-3 vs. 3-ylmethyl in potential regioisomeric analogs) is a known determinant of CCR5 binding orientation within the pyridyl carboxamide class. The Duan et al. (2011) medicinal chemistry campaign established that amide linkage orientation alone could produce a 4-fold difference in antiviral potency (HOS cell assay) between otherwise identical scaffolds . By extrapolation, moving the pyridyl nitrogen from the 4-position to the 3-position would alter the hydrogen-bonding geometry with the CCR5 receptor's transmembrane residue network, likely changing both affinity and functional antagonism. The 4-pyridyl regioisomer represented by 933201-67-3 may thus confer a distinct binding mode compared to 3-pyridyl variants. No direct head-to-head comparison data between specific 4-pyridyl and 3-pyridyl regioisomers of the 1-phenylcyclopentane carboxamide scaffold were identified in the open literature.

regioisomer selectivity CCR5 binding medicinal chemistry optimization

Predicted Physicochemical Profile vs. Clinical CCR5 Antagonists

Compared to clinically advanced CCR5 antagonists, 933201-67-3 exhibits a distinct physicochemical profile. Its computed XLogP3 of 3.0, MW of 280.4, and single H-bond donor place it within Lipinski-compliant oral drug space but differentiate it from Maraviroc (MW 513.67, XLogP 4.3, HBD 1, HBA 5) [1][2]. The lower molecular weight and reduced lipophilicity of 933201-67-3 may translate to different solubility and permeability characteristics, though no experimental ADME data were located. The Duan 2011 paper reported that certain pyridyl carboxamides in this series exhibited instability in rat plasma, a class-level liability that may extend to 933201-67-3 [3]. The compound's storage recommendation (sealed, dry, 2–8°C) further suggests limited ambient stability .

drug-likeness physicochemical properties ADME prediction

Optimal Research Application Scenarios for 1-Phenyl-N-(pyridin-4-ylmethyl)cyclopentane-1-carboxamide (933201-67-3) Based on Quantitative Evidence


Low-Potency CCR5 Reference Tool for Calcium Mobilization Assay Calibration

Given its weak CCR5 antagonist activity (IC₅₀ ~28–30 µM in MOLT-4 calcium mobilization assay [1]), 933201-67-3 is best deployed as a low-potency reference compound or negative control for calibrating functional CCR5 assays. Its activity is sufficiently above assay noise to confirm assay sensitivity while being orders of magnitude weaker than tool compounds such as Maraviroc (IC₅₀ 3.3 nM), enabling clear differentiation between potent and weak antagonist responses. This application is supported by the compound's characterization as a CCR5 antagonist in preliminary pharmacological screening [2].

Structure-Activity Relationship (SAR) Probe for Pyridyl Carboxamide CCR5 Antagonist Optimization

The compound's defined 1-phenylcyclopentane core combined with a pyridin-4-ylmethyl carboxamide side chain makes it a useful SAR benchmark within the pyridyl carboxamide chemokine receptor antagonist class [3]. Medicinal chemists can use 933201-67-3 as a starting scaffold for systematic modifications (e.g., pyridyl nitrogen repositioning, cyclopentane ring substitution, phenyl ring elaboration) to explore the structure-activity landscape mapped by Duan et al. (2011), where amide orientation alone produced 4-fold potency shifts [4]. Its relatively low molecular weight (280.4 Da) provides room for synthetic elaboration while maintaining drug-like property space.

Hydrogen-Bond Acceptor Probe for Receptor Mutagenesis Studies

The presence of two distinct hydrogen-bond acceptors (carboxamide carbonyl and pyridyl nitrogen) in 933201-67-3, compared to a single HBA in 1-phenylcyclopentanecarboxamide , enables the compound to serve as a topological probe in CCR5 receptor mutagenesis campaigns. Researchers can interrogate the contribution of specific transmembrane residues (e.g., Tyr37, Trp86, Glu283) to pyridyl nitrogen recognition by comparing the activity of 933201-67-3 against that of the des-pyridyl analog 1-phenylcyclopentanecarboxamide (CAS 5296-89-9). This application derives from class-level SAR trends established in the Duan 2011 medicinal chemistry program [4].

Chemical Biology Probe Requiring Low Lipophilicity and Small Scaffold Size

With a computed XLogP3 of 3.0 and MW of 280.4, 933201-67-3 is significantly less lipophilic and smaller than the approved CCR5 antagonist Maraviroc (XLogP 4.3, MW 513.67) [5]. This physicochemical profile may reduce non-specific membrane partitioning and off-target binding in cellular assay formats, making it a preferred scaffold for chemical biology applications requiring clean pharmacological readouts. The compound's storage requirement at 2–8°C should be factored into laboratory logistics planning.

Quote Request

Request a Quote for 1-phenyl-N-(pyridin-4-ylmethyl)cyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.